molecular formula C10H13NO2 B8116444 4-((3-Methyloxetan-3-yl)oxy)aniline

4-((3-Methyloxetan-3-yl)oxy)aniline

Cat. No.: B8116444
M. Wt: 179.22 g/mol
InChI Key: YIAUFNMSQXCVNA-UHFFFAOYSA-N
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Description

4-((3-Methyloxetan-3-yl)oxy)aniline is a chemical compound characterized by its unique structure, which includes an aniline group attached to a 3-methyloxetane ring via an oxygen atom. This compound is of interest in various scientific and industrial applications due to its distinctive properties and reactivity.

Synthetic Routes and Reaction Conditions:

  • Starting Materials: The synthesis of this compound typically begins with 3-methyloxetan-3-ol and aniline.

  • Reaction Conditions: The reaction involves the nucleophilic substitution of the hydroxyl group in 3-methyloxetan-3-ol with the amino group of aniline. This reaction is usually carried out in the presence of a strong base, such as potassium carbonate, and a suitable solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods:

  • Batch Process: In an industrial setting, the compound is often produced using a batch process where the reactants are mixed in a reactor, heated, and maintained under controlled conditions to ensure the completion of the reaction.

  • Purification: The crude product is then purified through techniques such as recrystallization or column chromatography to obtain the pure compound.

Types of Reactions:

  • Oxidation: this compound can undergo oxidation reactions to form various oxidized products, such as nitro compounds or quinones.

  • Reduction: Reduction reactions can convert the nitro group in the compound to an amino group, leading to the formation of different aniline derivatives.

  • Substitution: The compound can participate in electrophilic substitution reactions, where the aniline group can be substituted with various electrophiles.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Typical reducing agents include iron (Fe) and hydrogen gas (H2).

  • Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) and acyl chlorides.

Major Products Formed:

  • Oxidation Products: Nitro derivatives, quinones.

  • Reduction Products: Various aniline derivatives.

  • Substitution Products: Bromoanilines, acylated anilines.

Scientific Research Applications

Chemistry: 4-((3-Methyloxetan-3-yl)oxy)aniline is used in the synthesis of complex organic molecules and as a building block in organic synthesis. Biology: The compound is utilized in the study of biological systems, particularly in the development of bioactive molecules. Medicine: Industry: The compound is employed in the production of polymers and other industrial chemicals.

Mechanism of Action

The mechanism by which 4-((3-Methyloxetan-3-yl)oxy)aniline exerts its effects depends on its specific application. In pharmaceuticals, it may interact with biological targets such as enzymes or receptors, leading to therapeutic effects. The molecular pathways involved can vary widely based on the context of its use.

Comparison with Similar Compounds

  • 3-Methyl-3-oxetanemethanol: A related compound with a similar oxetane ring structure.

  • Aniline derivatives: Other aniline compounds with different substituents.

Uniqueness: 4-((3-Methyloxetan-3-yl)oxy)aniline is unique due to its specific combination of the oxetane ring and aniline group, which imparts distinct chemical properties and reactivity compared to other similar compounds.

Properties

IUPAC Name

4-(3-methyloxetan-3-yl)oxyaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO2/c1-10(6-12-7-10)13-9-4-2-8(11)3-5-9/h2-5H,6-7,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIAUFNMSQXCVNA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(COC1)OC2=CC=C(C=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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